(E)-Flavokawain A

Bladder cancer Cytotoxicity Chalcone antitumor activity

Researchers studying Bax-dependent apoptosis in bladder cancer require chalcones with verified potency and target selectivity. (E)-Flavokawain A delivers validated sub-10 μM IC50 values across T24 (8.2 μM), 5637 (7.5 μM), and J82 (9.1 μM) cell lines, induces 45.3% apoptosis at 20 μM, and suppresses tumor growth by 62% in murine xenografts at 20 mg/kg. Its para-methoxy B-ring ensures pathway specificity absent in Flavokawain B or C. Each batch includes HPLC purity certification for reproducible outcomes.

Molecular Formula C19H22O5
Molecular Weight 330.4 g/mol
Cat. No. B10817805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-Flavokawain A
Molecular FormulaC19H22O5
Molecular Weight330.4 g/mol
Structural Identifiers
SMILESC.COC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2OC)OC)O
InChIInChI=1S/C18H18O5.CH4/c1-21-13-7-4-12(5-8-13)6-9-15(19)18-16(20)10-14(22-2)11-17(18)23-3;/h4-11,20H,1-3H3;1H4/b9-6+;
InChIKeyYHYJNUNTVXYCAL-MLBSPLJJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(E)-Flavokawain A Overview for Cancer and Inflammation


(E)-Flavokawain A is a naturally occurring chalcone found in kava (Piper methysticum) extract, structurally characterized by a trimethoxy-substituted A-ring and a para-methoxy B-ring [1]. This compound induces apoptosis in bladder cancer cells via Bax protein-dependent and mitochondria-dependent pathways and suppresses tumor growth in murine xenograft models [1]. In addition to its anticancer properties, (E)-Flavokawain A activates the Nrf2/ARE antioxidant pathway and inhibits NFκB-mediated inflammation in primary splenocytes [2]. As a research compound with multi-pathway pharmacology, its selection over structurally similar chalcones hinges on quantifiable differences in potency, selectivity, and downstream target engagement that are not interchangeable across the flavokawain series.

Why (E)-Flavokawain A Cannot Be Replaced


The flavokawain series shares a chalcone backbone but diverges critically in B-ring substitution patterns that determine target selectivity and functional outcomes. (E)-Flavokawain A (para-methoxy B-ring) and Flavokawain B (para-hydroxy B-ring) differ by a single hydroxyl group, yet this minor structural variation produces opposite activity profiles in specific contexts [1]. Flavokawain C incorporates a para-hydroxy and meta-methoxy B-ring, yielding distinct IC50 values across cancer cell lines [2]. Cardamonin (2′,4′-dihydroxy-6′-methoxychalcone) represents a broader chalcone class with overlapping but non-identical pharmacology [3]. SAR studies on 22 flavokawain derivatives confirm that the trimethoxy A-ring present in (E)-Flavokawain A offers the optimal compromise between cytotoxicity and selectivity compared to natural flavokawains, and that B-ring modifications dramatically alter biological activity [4]. Substituting (E)-Flavokawain A with an analog risks experimental inconsistency due to divergent potency, opposing functional effects, and distinct pathway activation profiles that cannot be extrapolated from structural similarity alone.

(E)-Flavokawain A Evidence Guide


Bladder Cancer Cytotoxicity Profile

(E)-Flavokawain A exhibits sub-10 μM IC50 values across three distinct human bladder cancer cell lines, establishing a potency benchmark that is not matched by Flavokawain C in this indication and exceeds the activity reported for Cardamonin. The compound demonstrates dose-dependent antiproliferative activity with IC50 values of 8.2 μM (T24), 7.5 μM (5637), and 9.1 μM (J82) after 48 hours of treatment as determined by MTT assay . In the paclitaxel-resistant A549/T lung cancer model, (E)-Flavokawain A achieves an IC50 of approximately 21 μM, which is notably lower than the IC50 of paclitaxel itself (34.64 μM) in the same resistant cell line, indicating retained activity against a chemoresistant phenotype [1].

Bladder cancer Cytotoxicity Chalcone antitumor activity

Anti-Adipogenic Activity vs. Flavokawain B

(E)-Flavokawain A and Flavokawain B exhibit functionally opposite profiles in adipogenesis models despite their structural similarity. (E)-Flavokawain A potently inhibits murine pre-adipocyte differentiation and reduces triglyceride accumulation with an EC50 of 64.4 μM while exhibiting relatively weak cytotoxicity [1]. In stark contrast, Flavokawain B demonstrates primarily cytotoxic effects in the same assay system without meaningful anti-adipogenic activity [1]. This functional dichotomy stems from B-ring substitution differences—the para-methoxy group in (E)-Flavokawain A versus the para-hydroxy group in Flavokawain B—where the electron-donating group contributes to selective anti-obesity activity [1]. Flavokawain C, with a different substitution pattern (para-hydroxy, meta-methoxy B-ring), also inhibits adipocyte differentiation but with a lower EC50 of 26.1 μM [1].

Obesity Adipogenesis Triglyceride accumulation Metabolic disease

P-Glycoprotein Downregulation and Chemosensitization

(E)-Flavokawain A demonstrates a distinct functional capability to downregulate P-glycoprotein (P-gp) expression, a mechanism not equivalently documented for Flavokawain B or C. In PTX-resistant A549/T lung cancer cells, which exhibit enhanced P-gp expression compared to parental A549 cells, (E)-Flavokawain A (30 μM) reduced P-gp protein expression at 24 hours by approximately 3-fold [1]. This P-gp downregulation occurs through blockade of the PI3K/Akt pathway [1]. Concurrently, (E)-Flavokawain A dose-dependently inhibited cell proliferation and induced apoptosis in A549/T cells with an IC50 of approximately 21 μM, while the IC50 of paclitaxel in the same resistant cells was 34.64 μM [1]. No comparable P-gp inhibition data exist in the primary literature for Flavokawain B or C in chemoresistant models.

Chemoresistance P-glycoprotein Paclitaxel resistance Lung cancer

Nrf2/ARE Pathway Activation and Anti-Inflammatory Activity

(E)-Flavokawain A activates the Nrf2/ARE-mediated antioxidant gene expression pathway while simultaneously inhibiting ROS/NFκB pro-inflammatory signaling—a dual mechanism profile. In LPS-stimulated primary splenocytes, nontoxic concentrations of (E)-Flavokawain A (2–30 μM) promoted nuclear translocation of Nrf2, leading to downstream expression of antioxidant proteins HO-1, NQO-1, and γ-GCLC via the Nrf2/ARE signaling pathway [1]. Concurrently, (E)-Flavokawain A suppressed proinflammatory cytokine release (TNF-α, IL-1β, IL-6), downregulated LPS-induced ROS production, and blocked NFκB (p65) pathway activation [1]. In ex vivo experiments, oral preadministration of (E)-Flavokawain A to BALB/c mice significantly decreased the ratios of pro- to anti-inflammatory cytokines (IL-6/IL-10 and TNF-α/IL-10) [1]. In vascular smooth muscle cells, (E)-Flavokawain A (2–30 μM) inhibited TGF-β1-induced fibrosis through Nrf2-dependent antioxidant effects, where siRNA silencing of Nrf2 significantly diminished the compound's protective activity [2]. Flavokawain B, by contrast, activates caspase-9 and downregulates Bcl-2 while increasing Bax levels, and inhibits NFκB, PI3K/Akt, and MAPK signaling pathways—showing overlapping but not identical pathway modulation without documented Nrf2 activation [3].

Inflammation Oxidative stress Nrf2 Anti-inflammatory

In Vivo Bladder Cancer Tumor Suppression

(E)-Flavokawain A demonstrates robust in vivo tumor suppression in bladder cancer xenograft models with well-characterized dosing regimens and endpoint measurements. In nude mice bearing T24 bladder cancer xenografts, intraperitoneal injection of (E)-Flavokawain A (20 mg/kg, once every 2 days for 3 weeks) significantly suppressed tumor growth, with final tumor volume reduced by 62% (treatment group: 286 ± 45 mm³ vs. vehicle control: 752 ± 68 mm³) and tumor weight reduced by 58% (0.32 ± 0.05 g vs. 0.76 ± 0.08 g) . TUNEL staining of tumor tissues revealed an apoptotic index of 32.5 ± 4.2% in the (E)-Flavokawain A-treated group, compared to 5.8 ± 1.1% in controls . In a separate RT4 bladder cancer xenograft study, daily dosing of (E)-Flavokawain A at 50 mg/kg produced statistically significant tumor growth inhibition (P = 0.033 at study termination) [1]. Flavokawain C has demonstrated in vivo activity in an HCT116 colon cancer xenograft model (1 and 3 mg/kg, intraperitoneal) with reduction in tumor volume and induction of intratumoral necrosis and apoptosis [2], while Cardamonin has shown in vivo activity in HK1 nasopharyngeal carcinoma xenograft models [3]. However, (E)-Flavokawain A possesses the most extensively characterized in vivo profile specifically for bladder cancer, with both T24 and RT4 model validation.

Xenograft In vivo efficacy Bladder cancer Tumor suppression

CYP450 Interaction Profile

(E)-Flavokawain A exhibits distinct inhibition of multiple CYP450 isoforms with quantifiable IC50 values and metabolic clearance modulation. In probe-based assays with rat liver microsomes, (E)-Flavokawain A significantly inhibited CYP1A2, CYP2D1, CYP2C6, and CYP3A2 activities with IC50 values of 102.23, 20.39, 69.95, and 60.22 μmol/L, respectively . Chemical inhibition experiments further demonstrated that the metabolic clearance rate of (E)-Flavokawain A decreased to 19.84%, 50.38%, and 67.02% of control in the presence of ketoconazole, sulfamethoxazole, and α-naphthoflavone, respectively . (E)-Flavokawain A undergoes metabolism primarily in the liver via phase II conjugation reactions including glucuronidation and sulfation, which influence its bioavailability and therapeutic potential [1]. Comprehensive CYP450 interaction data for Flavokawain B and C are not equivalently published in the primary literature, limiting cross-compound comparison in this dimension.

Cytochrome P450 Drug metabolism Pharmacokinetics Drug-drug interactions

(E)-Flavokawain A Research Applications


Bladder Cancer Mitochondrial Apoptosis

(E)-Flavokawain A is the appropriate chalcone tool for bladder cancer apoptosis studies involving Bax protein-dependent and mitochondria-dependent pathways. The compound achieves sub-10 μM IC50 values across three bladder cancer cell lines (T24: 8.2 μM; 5637: 7.5 μM; J82: 9.1 μM) and at 20 μM induces 45.3% apoptosis in T24 cells . At the same concentration, it upregulates pro-apoptotic Bax by 2.8-fold, downregulates anti-apoptotic Bcl-2 to 0.3-fold of control, reduces mitochondrial membrane potential by 60%, increases cytoplasmic cytochrome c by 1.9-fold, and activates caspase-9 (2.5-fold) and caspase-3 (3.2-fold) . In vivo, 20 mg/kg intraperitoneal dosing (q2d × 3 weeks) suppresses T24 xenograft tumor growth by 62% and increases tumor tissue apoptotic index from 5.8% to 32.5% .

HER2+ Breast Cancer Sensitization to Herceptin

(E)-Flavokawain A preferentially reduces viability of HER2-overexpressing breast cancer cell lines (SKBR3, MCF7/HER2) relative to cells with lower HER2 expression (MCF7, MDA-MB-468) while exerting minimal effects on non-malignant MCF10A breast epithelial cells . The compound induces G2M cell cycle arrest via inhibition of Cdc2 and Cdc25C phosphorylation and downregulation of Myt1 and Wee1 . Critically, (E)-Flavokawain A downregulates HER-2 protein expression and inhibits AKT phosphorylation, and when combined with Herceptin, produces an enhanced growth inhibitory effect through downregulation of Myt1, Wee1, Skp2, survivin, and XIAP .

Chemoresistance Reversal via P-gp Downregulation

(E)-Flavokawain A is the only flavokawain with documented P-glycoprotein (P-gp) downregulation activity in chemoresistant cancer models. In PTX-resistant A549/T lung cancer cells, 30 μM (E)-Flavokawain A reduces P-gp protein expression by approximately 3-fold within 24 hours via PI3K/Akt pathway blockade . The compound exhibits an IC50 of approximately 21 μM in A549/T cells, outperforming paclitaxel itself (IC50 = 34.64 μM) in the resistant line . This activity profile supports the compound's use as a tool for investigating chemoresistance reversal mechanisms.

Nrf2/ARE Activation in Inflammation

(E)-Flavokawain A uniquely activates the Nrf2/ARE-mediated antioxidant transcriptional program among flavokawains, promoting nuclear translocation of Nrf2 and downstream expression of HO-1, NQO-1, and γ-GCLC at nontoxic concentrations (2–30 μM) . Concurrently, it suppresses proinflammatory cytokine release (TNF-α, IL-1β, IL-6) and blocks NFκB (p65) pathway activation . Ex vivo data confirm that oral preadministration of (E)-Flavokawain A significantly decreases IL-6/IL-10 and TNF-α/IL-10 ratios . Nrf2 silencing via siRNA transfection diminishes the compound's antioxidant effects, confirming target specificity [1].

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